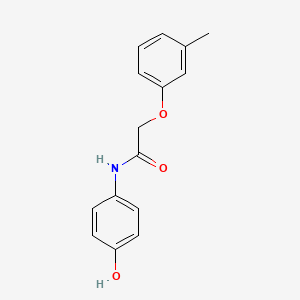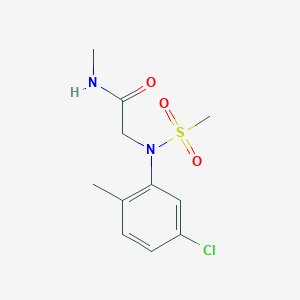
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for B cell survival and proliferation. N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling events and leading to apoptosis of B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects. BTK is involved in the activation of immune cells such as macrophages and neutrophils, which play a role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can reduce inflammation and prevent tissue damage in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mutations in BTK or other components of the BCR pathway. Additionally, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may have limited efficacy in tumors that do not rely on BTK signaling for survival.
Direcciones Futuras
Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide could focus on identifying biomarkers that predict response to treatment, developing combination therapies that enhance its anti-tumor effects, and exploring its potential use in other diseases such as autoimmune and inflammatory disorders. Additionally, further studies are needed to understand the mechanisms of resistance to N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with methylsulfonyl chloride to form N~1~-methyl-N~2~-(methylsulfonyl)-5-chloro-2-methylbenzene-1,2-diamine. This intermediate is then reacted with N,N-dimethylglycine methyl ester to form N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit BTK activity and induce apoptosis (cell death) in cancer cells, leading to tumor regression.
Propiedades
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(12)6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPOOBGAKGKRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
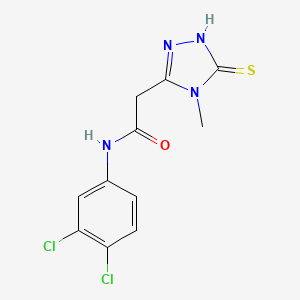

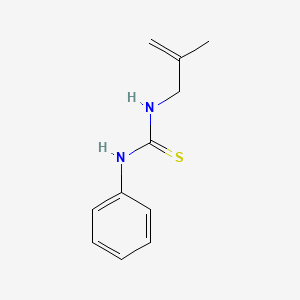
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)
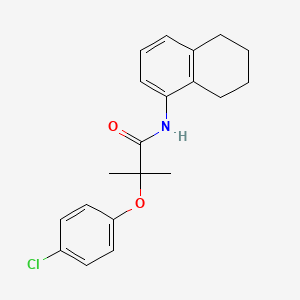
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
